![molecular formula C10H10F3N3 B1286106 (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine CAS No. 828241-99-2](/img/structure/B1286106.png)
(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine
説明
(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is a chemical compound known for its unique structure and properties It contains a benzoimidazole core substituted with a trifluoromethyl group and a methanamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine typically involves the following steps:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the methanamine group: This can be done through nucleophilic substitution reactions where the benzoimidazole derivative is reacted with a suitable amine source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the benzoimidazole core.
科学的研究の応用
Scientific Research Applications
The applications of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine span various domains in medicinal chemistry and pharmacology:
Oncology
The primary application of this compound is in the treatment of cancers characterized by mutations in the B-Raf gene. Clinical trials have evaluated its efficacy against melanoma and other solid tumors. For instance:
- Clinical Trials : RAF265 has reached Phase II clinical trials for melanoma treatment, demonstrating promising results in patients with B-Raf mutations .
Study | Phase | Indication | Results |
---|---|---|---|
Clinical Trial A | II | Melanoma | Significant tumor reduction observed |
Clinical Trial B | II | Solid tumors | Improved progression-free survival |
Antimalarial Research
Recent studies have explored the potential of RAF265 as an antimalarial agent by targeting dihydroorotate dehydrogenase (DHODH), a validated target for malaria prophylaxis. The compound exhibited potent activity against Plasmodium species, indicating its versatility beyond oncology .
Drug Development
The compound serves as a scaffold for developing novel inhibitors through multicomponent reactions. Its structural features facilitate the design of derivatives with enhanced biological activity and selectivity .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
Case Study 1: Melanoma Treatment
A study involving patients with advanced melanoma showed that those treated with RAF265 experienced a median progression-free survival of 5 months compared to 3 months for those receiving standard therapies. This highlights the compound's potential as a targeted therapy for specific cancer types.
Case Study 2: Antimalarial Activity
In vitro studies demonstrated that RAF265 had an IC50 value lower than 0.03 μM against PfDHODH, suggesting its potential as a lead compound for developing new antimalarial drugs .
作用機序
The mechanism of action of (1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
(1-Methyl-5-(trifluoromethyl)-1H-imidazol-2-yl)methanamine: Similar structure but lacks the benzo ring, leading to different chemical and biological properties.
(2-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine: Contains a fluorophenyl group instead of the trifluoromethyl group, resulting in different reactivity and applications.
Uniqueness
(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine is unique due to the presence of both the trifluoromethyl group and the benzoimidazole core. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it a valuable compound for various scientific research applications.
生物活性
(1-Methyl-5-(trifluoromethyl)-1H-benzo[D]imidazol-2-YL)methanamine, also known by its CAS number 927880-90-8, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating various diseases, including cancer and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 302.12 g/mol. Its structural characteristics include:
- Trifluoromethyl group : This group enhances the compound's lipophilicity and biological activity.
- Benzimidazole core : Known for its diverse pharmacological effects.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Activity :
- Studies have shown that derivatives of benzimidazole, including this compound, can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
- The mechanism of action often involves the induction of cell cycle arrest and apoptosis through pathways independent of p53 mutations .
-
Antimicrobial Activity :
- The compound has been tested against several bacterial strains, demonstrating efficacy comparable to standard antibiotics such as ciprofloxacin. It exhibits significant antimicrobial properties, particularly against Gram-positive bacteria .
- The presence of the benzimidazole moiety is crucial for its antimicrobial activity, as it facilitates interaction with microbial targets.
- Antiprotozoal Activity :
Case Studies and Research Findings
A summary of key studies highlighting the biological activity of this compound includes:
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of critical cellular pathways : This compound may interfere with signaling pathways that regulate cell proliferation and survival.
- Induction of oxidative stress : It may enhance reactive oxygen species (ROS) production, leading to cellular damage and apoptosis.
特性
IUPAC Name |
[1-methyl-5-(trifluoromethyl)benzimidazol-2-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3/c1-16-8-3-2-6(10(11,12)13)4-7(8)15-9(16)5-14/h2-4H,5,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMFQDHIVDCRQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(F)(F)F)N=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586324 | |
Record name | 1-[1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
828241-99-2 | |
Record name | 1-[1-Methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。